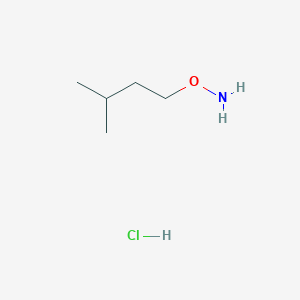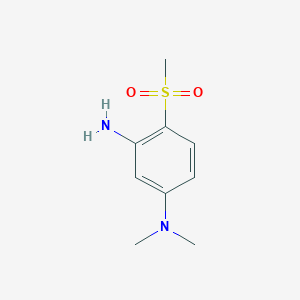
6-(Pentafluorosulfanyl)-1H-indol
Descripción general
Descripción
The compound “6-(Pentafluorosulfanyl)-1H-indole” is a type of organic compound that contains a pentafluorosulfanyl (SF5) group . The SF5 group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . It has been around for almost 60 years and its practical application in various areas of chemistry has only recently picked up .
Synthesis Analysis
The synthesis of pentafluorosulfanyl compounds involves a direct and high-yielding synthetic strategy . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks . The combination of onium halides with silver (II) fluoride (AgF2) provided drastically enhanced oxidative fluorination conditions that enabled the single-step conversion of various thiophenol derivatives to SF5-compounds in high yields and broad scope .Molecular Structure Analysis
The analysis of crystal structures of SF5- or SF4-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .Chemical Reactions Analysis
The SF5 group has been shown to dramatically improve the yields and stereoselectivity in cyclopropanation reactions compared to the CF3 group . In addition, F5S–C C–CF3 can be easily prepared in high yields in two steps from 3,3,3-trifluoropropyne. It is a powerful, versatile dienophile in Diels–Alder reactions .Physical And Chemical Properties Analysis
The SF5 group displays high electronegativity, chemical and thermal stability, and low surface energy . These properties make it a powerful boost of molecular properties for many applications .Aplicaciones Científicas De Investigación
Agricultura: Insecticidas
El grupo pentafluorosulfanyl se ha incorporado a los insecticidas meta-diamida, mostrando una alta actividad insecticida y una excelente selectividad para los insectos . Esto sugiere que “6-(Pentafluorosulfanyl)-1H-indol” podría explorarse como un andamio potencial para desarrollar nuevos insecticidas con mayor eficacia y selectividad.
Ciencia de Materiales: Bloques de Construcción Fluorados
En la ciencia de materiales, la introducción de átomos de flúor en los compuestos puede alterar significativamente sus parámetros electrostáticos y de enlace de hidrógeno, impactando sus propiedades fisicoquímicas y farmacocinéticas . “this compound” podría servir como un novedoso bloque de construcción fluorado para crear materiales con propiedades únicas.
Ciencia Ambiental: Agentes de Protección de Cultivos
Se ha demostrado que la parte pentafluorosulfanyl es una funcionalidad atractiva para el descubrimiento de nuevos agentes de protección de cultivos . “this compound” podría investigarse por su utilidad en la ciencia ambiental, particularmente en el desarrollo de agentes que protegen los cultivos de plagas sin dañar el medio ambiente.
Bioquímica: Estudios de Interacción de Proteínas
En bioquímica, la incorporación de compuestos fluorados como “this compound” en proteínas puede proporcionar información sobre las interacciones y la dinámica de las proteínas debido al fuerte carácter aceptor de electrones del grupo SF5 .
Farmacología: Descubrimiento de Fármacos
La influencia del grupo pentafluorosulfanyl en las propiedades farmacocinéticas de los compuestos hace que “this compound” sea un candidato para la investigación en química medicinal. Podría utilizarse para modificar las propiedades de los candidatos a fármacos, lo que podría conducir al desarrollo de nuevos productos farmacéuticos .
Aplicaciones Industriales: Síntesis y Diseño
El potencial del compuesto para la pentafluorosulfanylación directa podría revolucionar el diseño molecular en aplicaciones industriales. Ofrece una estrategia sintética directa y de alto rendimiento para crear compuestos pentafluorosulfanyl arilo y heteroarilo a partir de bloques de construcción comunes .
Química Medicinal: Heterociclos que Contienen Nitrógeno
Finalmente, como parte de los heterociclos que contienen nitrógeno, “this compound” podría ser significativo en aplicaciones medicinales. Estos heterociclos son andamios moleculares cruciales para los productos farmacéuticos, y el grupo SF5 podría introducir propiedades novedosas a estos compuestos .
Direcciones Futuras
The SF5 group is gaining increasing attention due to its unique and attractive properties. It shows great promise in agrochemical, medicinal, and materials chemistry applications . Future research will likely focus on developing new methods to introduce this group into organic molecules and exploring its potential applications in various fields .
Mecanismo De Acción
Target of Action
Pentafluorosulfanyl-containing compounds have shown potential antibacterial efficacy . They have been tested against Gram-positive and Gram-negative bacterial strains, indicating that these bacteria could be potential targets .
Mode of Action
Their impact comes from Gram-positive bacterial cell membrane damage . This suggests that 6-(Pentafluorosulfanyl)-1H-indole might interact with its targets, leading to cell membrane damage and thus inhibiting the growth or survival of the bacteria.
Pharmacokinetics
The pharmacokinetic properties of pentafluorosulfanyl-containing compounds are generally favorable, with one study showing a half-life in excess of 12 hours and plasma drug concentrations well above its ic90 for up to 40 hours .
Result of Action
Based on the known effects of similar pentafluorosulfanyl-containing compounds, it can be inferred that the compound may cause damage to the cell membranes of gram-positive bacteria, leading to their death or inhibited growth .
Propiedades
IUPAC Name |
pentafluoro(1H-indol-6-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRZWPKNTUYVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272119 | |
| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379811-84-3 | |
| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1379811-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)



![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)


![3-[(4-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B1456611.png)

![1-Cyclobutyl-[1,4]diazepanedihydrochloride](/img/structure/B1456614.png)


